Tantalum methoxide

Description

Properties

Molecular Formula |

C5H20O5Ta |

|---|---|

Molecular Weight |

341.16 g/mol |

IUPAC Name |

methanol;tantalum |

InChI |

InChI=1S/5CH4O.Ta/c5*1-2;/h5*2H,1H3; |

InChI Key |

LVNAMAOHFNPWJB-UHFFFAOYSA-N |

Canonical SMILES |

CO.CO.CO.CO.CO.[Ta] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tantalum (V) Methoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for Tantalum (V) methoxide, a critical precursor in various advanced materials and pharmaceutical applications. The document details experimental protocols, presents quantitative data in a structured format, and includes a visual representation of a key synthesis workflow.

Introduction

Tantalum (V) methoxide, Ta(OCH₃)₅, is a metal alkoxide that serves as a vital precursor for the synthesis of tantalum-based materials. Its high reactivity and solubility in organic solvents make it an ideal candidate for use in sol-gel processes, chemical vapor deposition (CVD), and as a catalyst in organic synthesis. The controlled synthesis of high-purity Tantalum (V) methoxide is therefore of significant interest to researchers in materials science and drug development. This guide focuses on the two most prevalent and effective synthesis methodologies: the ammonolysis of Tantalum (V) chloride in methanol and the salt metathesis reaction with an alkali metal methoxide.

Physicochemical Properties of Tantalum (V) Methoxide

A summary of the key physical and chemical properties of Tantalum (V) methoxide is provided in the table below. This data is essential for handling, purification, and application of the compound.

| Property | Value |

| Molecular Formula | C₅H₁₅O₅Ta |

| Molecular Weight | 336.12 g/mol [1][2] |

| Appearance | White solid/powder[1][2] |

| Melting Point | 49-51 °C[1] |

| Boiling Point | 188-190 °C[1] |

| Solubility | Reacts with water[3]; Soluble in organic solvents |

| Sensitivity | Moisture sensitive[3] |

Synthesis Route 1: Ammonolysis of Tantalum (V) Chloride in Methanol

This method involves the reaction of Tantalum (V) chloride (TaCl₅) with anhydrous methanol in the presence of ammonia, which acts as a scavenger for the hydrogen chloride byproduct. This approach is widely used due to its relatively high yield and the straightforward separation of the ammonium chloride byproduct.

Experimental Protocol

The following protocol is adapted from established procedures for tantalum alkoxides and provides a reliable method for the synthesis of Tantalum (V) methoxide.

Materials:

-

Tantalum (V) chloride (TaCl₅), high purity

-

Anhydrous methanol (CH₃OH)

-

Dry ammonia (NH₃) gas

-

Inert solvent (e.g., benzene or toluene)

-

Anhydrous nitrogen (N₂) or argon (Ar) gas

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Gas inlet tube

-

Mechanical stirrer

-

Low-temperature cooling bath (e.g., dry ice/acetone)

-

Filtration apparatus (e.g., Schlenk filter)

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: A three-neck round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a gas inlet tube. The entire apparatus is thoroughly dried and purged with an inert gas (N₂ or Ar) to maintain an anhydrous and oxygen-free environment.

-

Preparation of Ammoniacal Methanol: In a separate flask, a solution of anhydrous methanol is cooled to -40 °C in a low-temperature bath. Dry ammonia gas is bubbled through the cold methanol until a desired concentration is reached (typically a 5.5 to 6 molar excess of ammonia relative to TaCl₅).

-

Reaction: The ammoniacal methanol solution is transferred to the dropping funnel. The reaction flask containing Tantalum (V) chloride is also cooled to -40 °C. The ammoniacal methanol is then added dropwise to the stirred suspension of TaCl₅ in the inert solvent over a period of 30-60 minutes. The reaction is highly exothermic and the temperature should be carefully controlled to remain below -20 °C.

-

Warming and Filtration: After the addition is complete, the reaction mixture is slowly warmed to room temperature and stirred for an additional 2-3 hours. The white precipitate of ammonium chloride (NH₄Cl) is then removed by filtration under an inert atmosphere.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude Tantalum (V) methoxide is then purified by vacuum distillation.

Quantitative Data

| Parameter | Value/Range |

| Reactant Molar Ratio (NH₃:TaCl₅) | 5.5:1 to 6:1 |

| Reaction Temperature | -40 °C to -20 °C |

| Typical Yield | 80-90%[4] |

Synthesis Route 2: Salt Metathesis Reaction

This alternative route involves the reaction of Tantalum (V) chloride with a pre-formed alkali metal methoxide, such as sodium methoxide (NaOCH₃) or lithium methoxide (LiOCH₃). The driving force for this reaction is the formation of a stable alkali metal chloride salt, which precipitates from the reaction mixture.

Experimental Protocol

Materials:

-

Tantalum (V) chloride (TaCl₅), high purity

-

Sodium methoxide (NaOCH₃) or Lithium methoxide (LiOCH₃)

-

Anhydrous methanol (CH₃OH)

-

Anhydrous inert solvent (e.g., hexane or toluene)

-

Anhydrous nitrogen (N₂) or argon (Ar) gas

Equipment:

-

Schlenk flask or three-neck round-bottom flask

-

Magnetic stirrer

-

Cannula or dropping funnel

-

Filtration apparatus (e.g., Schlenk filter)

-

Vacuum distillation or sublimation apparatus

Procedure:

-

Reaction Setup: A Schlenk flask is charged with sodium methoxide or lithium methoxide and an anhydrous inert solvent under an inert atmosphere.

-

Preparation of TaCl₅ Solution: In a separate Schlenk flask, Tantalum (V) chloride is dissolved in anhydrous methanol.

-

Reaction: The Tantalum (V) chloride solution is slowly added to the stirred suspension of the metal methoxide at room temperature. The reaction is typically stirred for 12-24 hours to ensure completion.

-

Separation: The precipitated alkali metal chloride (NaCl or LiCl) is removed by filtration or centrifugation under an inert atmosphere.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The resulting Tantalum (V) methoxide is purified by vacuum distillation or sublimation.

Quantitative Data

| Parameter | Value/Range |

| Reactant Molar Ratio (Metal Methoxide:TaCl₅) | ≥ 5:1 |

| Reaction Temperature | Room Temperature |

| Typical Yield | Moderate to High (specific values not widely reported) |

Purification of Tantalum (V) Methoxide

High-purity Tantalum (V) methoxide is crucial for many applications. The primary method for purification is vacuum distillation .

| Parameter | Value/Range |

| Boiling Point | 188-190 °C[1] |

| Distillation Pressure | The boiling point is often reported without a specified pressure. For the analogous Tantalum (V) ethoxide, distillation is carried out at approximately 1 kPa with an oil bath temperature of 210-230 °C.[5][6] Similar conditions, adjusted for the lower boiling point of the methoxide, would be appropriate. |

Visualizing the Ammonolysis Synthesis Workflow

The following diagram illustrates the key steps in the ammonolysis synthesis of Tantalum (V) methoxide.

References

- 1. americanelements.com [americanelements.com]

- 2. Tantalum (V) Methoxide - ProChem, Inc. [prochemonline.com]

- 3. Tantalum(V) methoxide 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 4. CN1537089A - Process for the preparation of alkoxides of tantalum and niobium - Google Patents [patents.google.com]

- 5. ysxbcn.com [ysxbcn.com]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide: Tantalum(V) Methoxide (Ta(OCH₃)₅)

This technical guide provides comprehensive information on Tantalum(V) methoxide, a key precursor in materials science and chemical synthesis. It is intended for researchers, scientists, and professionals in drug development and related fields.

Safety and Hazard Information

Tantalum(V) methoxide is a flammable solid that is harmful if swallowed and causes skin and eye irritation.[2][3] It may also cause respiratory irritation.[2][3] Handling should be performed under an inert atmosphere and with appropriate personal protective equipment.[2]

GHS Hazard and Precautionary Statements

| Code | Statement |

| H228 | Flammable solid[2][3] |

| H302 | Harmful if swallowed[3] |

| H315 | Causes skin irritation[2] |

| H319 | Causes serious eye irritation[2] |

| H335 | May cause respiratory irritation[2] |

| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[3][4] |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[3][4][5] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3][5] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][5] |

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | Ta(OCH₃)₅ |

| Molecular Weight | 336.12 g/mol [1] |

| Appearance | Solid |

Experimental Protocols

Tantalum(V) methoxide is a versatile precursor for the synthesis of tantalum-containing materials, particularly tantalum(V) oxide (Ta₂O₅), through processes like sol-gel synthesis and chemical vapor deposition (CVD).

Sol-Gel Synthesis of Tantalum(V) Oxide Nanoparticles

This protocol describes a general method for producing Ta₂O₅ nanoparticles from a tantalum alkoxide precursor. The principles are applicable to Tantalum(V) methoxide, though the specifics may be adapted from protocols using the closely related Tantalum(V) ethoxide.

Methodology:

-

Precursor Solution Preparation: A solution of Tantalum(V) methoxide is prepared in a dry alcohol, such as absolute ethanol, under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis.

-

Hydrolysis: Deionized water is added to the alkoxide solution. The molar ratio of water to the tantalum precursor is a critical parameter that influences the resulting particle size and morphology.

-

Condensation and Gelation: The hydrolysis reaction initiates a condensation process, leading to the formation of Ta-O-Ta bonds and the gradual formation of a gel.

-

Aging: The gel is typically aged for a period of time to allow for further condensation and strengthening of the network structure.

-

Drying: The gel is dried to remove the solvent and byproducts. This can be done under ambient conditions or through supercritical drying to minimize cracking.

-

Calcination: The dried gel is heat-treated (calcined) at elevated temperatures to remove residual organic compounds and induce crystallization of the tantalum oxide. The final crystalline phase of Ta₂O₅ depends on the calcination temperature.

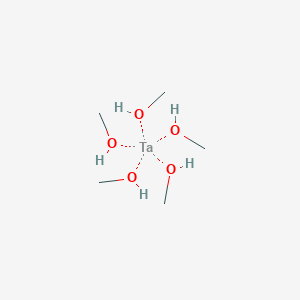

Reaction Pathways

The most fundamental reaction of Tantalum(V) methoxide is its hydrolysis to form tantalum(V) oxide. This reaction is the basis for many of its applications in materials synthesis.

Caption: Hydrolysis and condensation of Tantalum(V) methoxide.

This diagram illustrates the two-step process where Tantalum(V) methoxide first reacts with water in a hydrolysis step to form a hydroxylated intermediate. This is followed by a condensation step where methanol is eliminated, and Ta-O-Ta bridges are formed, ultimately leading to the production of Tantalum(V) oxide.

Chemical Vapor Deposition (CVD) Workflow

Tantalum(V) methoxide can be used as a precursor in CVD to deposit thin films of Ta₂O₅.

Caption: Workflow for CVD of Ta₂O₅ from Ta(OCH₃)₅.

This workflow outlines the key stages in the CVD process using Tantalum(V) methoxide. The solid precursor is first vaporized and then transported into a reaction chamber. On the surface of a heated substrate, it reacts with an oxidant (like oxygen or water vapor) to form a thin film of tantalum(V) oxide.

References

Tantalum (V) Methoxide: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the fundamental physicochemical properties of Tantalum (V) methoxide, a key organometallic compound with applications in materials science and catalysis. This document outlines its molecular formula, molecular weight, and a general experimental protocol for its synthesis.

Core Physicochemical Data

Tantalum (V) methoxide, also known as tantalum pentamethoxide, is a white solid at room temperature.[1] It is a member of the metal alkoxide family and is noted for its reactivity, particularly with water.

| Property | Value | Reference |

| Molecular Formula | Ta(OCH₃)₅ or C₅H₁₅O₅Ta | [1][2][3][4][5] |

| Molecular Weight | 336.12 g/mol | [1][2][5] |

| CAS Number | 865-35-0 | [1][2] |

| Appearance | White solid | [1] |

| Melting Point | 50 °C | [1] |

| Boiling Point | 189 °C | [1] |

| Solubility | Soluble in water | [1] |

Molecular Weight Calculation

The molecular weight of Tantalum (V) methoxide is derived from the sum of the atomic weights of its constituent elements. The standard atomic weights of Tantalum (Ta), Carbon (C), Hydrogen (H), and Oxygen (O) are utilized for this calculation.

The molecular formula Ta(OCH₃)₅ indicates:

-

1 Tantalum atom

-

5 Carbon atoms

-

15 Hydrogen atoms

-

5 Oxygen atoms

Therefore, the molecular weight is calculated as follows:

(1 × 180.94788) + (5 × 12.011) + (15 × 1.008) + (5 × 15.999) = 336.12 g/mol

Synthesis of Tantalum (V) Methoxide: An Experimental Protocol

A general method for the synthesis of tantalum (V) methoxide involves the reaction of tantalum (V) chloride with an alkali metal methoxide in an anhydrous solvent. This salt metathesis reaction is a common route for the preparation of metal alkoxides.

Reaction:

TaCl₅ + 5 NaOCH₃ → Ta(OCH₃)₅ + 5 NaCl

Materials:

-

Tantalum (V) chloride (TaCl₅)

-

Sodium methoxide (NaOCH₃)

-

Anhydrous methanol (CH₃OH)

-

Anhydrous diethyl ether or other suitable non-protic solvent

-

Schlenk line apparatus

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

All glassware should be thoroughly dried and assembled under an inert atmosphere using a Schlenk line to prevent moisture contamination.

-

A stoichiometric amount of sodium methoxide is dissolved in anhydrous methanol.

-

Tantalum (V) chloride is dissolved in anhydrous diethyl ether in a separate flask.

-

The sodium methoxide solution is slowly added to the tantalum (V) chloride solution at a controlled temperature, typically 0 °C, with constant stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

-

The precipitated sodium chloride is removed by filtration under an inert atmosphere.

-

The solvent is removed from the filtrate under reduced pressure to yield crude tantalum (V) methoxide.

-

The product can be further purified by sublimation or recrystallization from a suitable solvent.

Logical Relationship Diagram

The following diagram illustrates the synthetic pathway for Tantalum (V) methoxide from Tantalum (V) chloride.

Caption: Synthesis of Tantalum (V) Methoxide.

References

- 1. Atomic Weight of Tantalum | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 2. Oxygen - Wikipedia [en.wikipedia.org]

- 3. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 4. Tantalum Facts (Atomic Number 73 and Element Symbol Ta) [thoughtco.com]

- 5. xometry.com [xometry.com]

- 6. Hydrogen - Wikipedia [en.wikipedia.org]

- 7. princeton.edu [princeton.edu]

- 8. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

Solubility of Tantalum Methoxide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tantalum (V) methoxide, Ta(OCH₃)₅, is a white solid precursor material with applications in the synthesis of tantalum-containing compounds and thin films. While its reactivity is well-documented, quantitative data on its solubility in common organic solvents is scarce in publicly available literature. This technical guide consolidates the available qualitative solubility information for tantalum methoxide, provides context based on the general behavior of metal alkoxides, and outlines a general experimental protocol for solubility determination. Understanding the solubility of this compound is crucial for its effective use in various synthetic applications, including catalysis and materials science, which are relevant to drug development and advanced material formulation.

Introduction to this compound

Tantalum (V) methoxide is a member of the metal alkoxide family, characterized by a central tantalum atom bonded to five methoxide groups. Its chemical formula is Ta(OCH₃)₅. It is known to be a white solid and is reported to be soluble in water. However, its interaction with water leads to hydrolysis, forming tantalum oxides. The solubility in organic solvents is a critical parameter for its use in non-aqueous synthesis and deposition techniques.

Qualitative Solubility of this compound

General Principles for Metal Alkoxide Solubility:

-

Solubility in Parent Alcohol: Metal alkoxides are often soluble in their corresponding parent alcohol. Therefore, this compound is expected to be soluble in methanol.

-

Effect of Alkyl Group: The nature of the alkyl group significantly influences the solubility of metal alkoxides. For instance, tantalum (V) ethoxide (Ta₂(OC₂H₅)₁₀), with a larger alkyl group, is known to be soluble in some organic solvents. This suggests that the solubility of this compound might be more limited compared to its higher alkoxide analogues.

-

Reactivity vs. Solubility: Tantalum alkoxides can undergo alcoholysis reactions, where the methoxide groups are exchanged with other alkoxy groups from a solvent alcohol. This reaction implies at least partial solubility of the this compound in the reacting alcohol to facilitate the chemical transformation.

Based on these principles, the following table summarizes the expected qualitative solubility of this compound in various classes of organic solvents.

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |

| Protic Solvents | |||

| Alcohols | Methanol | Soluble | Parent alcohol; likely to be a good solvent. |

| Ethanol, Isopropanol | Likely Soluble to Partially Soluble | May undergo alcoholysis, implying some degree of solubility. | |

| Aprotic Solvents | |||

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Likely Sparingly Soluble to Insoluble | Polarity may not be optimal for dissolving the somewhat polar this compound. |

| Hydrocarbons | Hexane, Toluene | Likely Insoluble | Non-polar nature makes them poor solvents for polar metal alkoxides. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Likely Sparingly Soluble | Moderate polarity might allow for some dissolution. |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of gravimetric analysis of a saturated solution.

Materials and Equipment:

-

Tantalum (V) methoxide

-

Anhydrous organic solvent of interest

-

Small vials or test tubes with secure caps

-

Constant temperature bath or shaker

-

Syringe filters (PTFE or other solvent-compatible membrane)

-

Analytical balance

-

Volumetric flasks

-

Inert atmosphere glovebox or Schlenk line (due to the moisture sensitivity of this compound)

Procedure:

-

Preparation of Saturated Solution:

-

In an inert atmosphere, add an excess amount of this compound to a known volume of the anhydrous organic solvent in a vial.

-

Seal the vial tightly to prevent solvent evaporation and atmospheric moisture contamination.

-

Place the vial in a constant temperature bath and agitate (stir or shake) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed at the constant temperature for a few hours to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-weighed syringe.

-

Immediately filter the withdrawn solution through a syringe filter into a pre-weighed, dry collection vial. This step is crucial to remove any suspended solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the collection vial containing the filtered saturated solution to determine the mass of the solution.

-

Carefully evaporate the solvent from the collection vial under reduced pressure or a gentle stream of inert gas.

-

Once the solvent is completely removed, re-weigh the collection vial containing the dry, solid this compound residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty collection vial from the final mass of the vial with the residue.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved this compound from the total mass of the saturated solution.

-

Express the solubility in desired units, such as grams of solute per 100 grams of solvent or moles of solute per liter of solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Conclusion

While quantitative solubility data for tantalum (V) methoxide in organic solvents remains elusive in the public domain, a qualitative assessment based on the behavior of similar metal alkoxides can guide solvent selection for its various applications. It is anticipated to be soluble in its parent alcohol, methanol, and may exhibit partial solubility in other alcohols, with limited solubility expected in aprotic and non-polar organic solvents. For precise applications, it is imperative for researchers to experimentally determine the solubility in their specific solvent systems using a rigorous protocol, such as the one outlined in this guide. Further research into the fundamental properties of this compound, including its solubility, will undoubtedly broaden its utility in advanced materials and chemical synthesis.

An In-depth Technical Guide to the Hydrolysis and Condensation of Tantalum Methoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis and condensation of tantalum methoxide, a critical process in the synthesis of tantalum(V) oxide (Ta₂O₅) materials. The sol-gel method, which relies on these reactions, offers a versatile route to produce high-purity tantalum oxide nanoparticles, thin films, and other nanostructures with tailored properties for a wide range of applications, including drug delivery, medical imaging, and catalysis. This document details the underlying chemical principles, experimental protocols, and the influence of key parameters on the final product characteristics.

Core Chemical Principles: Hydrolysis and Condensation

The transformation of this compound (Ta(OCH₃)₅) into tantalum oxide occurs through a two-step sol-gel process involving hydrolysis and condensation reactions.

Hydrolysis: In the initial step, the methoxide groups (-OCH₃) of the tantalum precursor are replaced by hydroxyl groups (-OH) through a reaction with water. This reaction can be represented by the following general equation:

Ta(OCH₃)₅ + nH₂O → Ta(OCH₃)₅₋ₙ(OH)ₙ + nCH₃OH

The extent of hydrolysis, controlled by the water-to-alkoxide molar ratio, is a crucial parameter that significantly influences the subsequent condensation and the properties of the final material.

Condensation: The hydrolyzed tantalum species then undergo condensation to form Ta-O-Ta bridges, leading to the formation of a three-dimensional oxide network. This process can occur through two primary pathways:

-

Oxolation: A reaction between a hydroxyl group and a methoxide group, eliminating a methanol molecule. Ta-OH + CH₃O-Ta → Ta-O-Ta + CH₃OH

-

Alcoxolation: A reaction between two hydroxyl groups, eliminating a water molecule. Ta-OH + HO-Ta → Ta-O-Ta + H₂O

These reactions proceed from the initial formation of small oligomers to larger polymeric chains and eventually to a gel network.

A simplified overall reaction for the complete hydrolysis and condensation of this compound to form tantalum(V) oxide is:

2Ta(OCH₃)₅ + 5H₂O → Ta₂O₅ + 10CH₃OH[1]

It is important to note that in solution, tantalum alkoxides typically exist as dimers with octahedral six-coordinate tantalum metal centers.[2] This dimeric structure, represented as [(CH₃O)₄Ta(μ-OCH₃)]₂, influences the initial stages of hydrolysis and condensation.

Factors Influencing the Sol-Gel Process

The kinetics of hydrolysis and condensation, and consequently the properties of the resulting tantalum oxide, are highly sensitive to several experimental parameters. Careful control of these factors is essential for achieving desired material characteristics.

-

Water-to-Alkoxide Molar Ratio (h): This ratio is one of the most critical parameters. A low h value generally leads to incomplete hydrolysis and the formation of more linear, less branched polymers. As h increases, the rate of hydrolysis increases, leading to more highly branched structures and, eventually, the formation of colloidal particles.

-

pH (Catalyst): The hydrolysis and condensation reactions can be catalyzed by both acids and bases.

-

Acidic conditions: Protonation of the methoxy groups facilitates their removal, leading to a faster hydrolysis rate. Condensation is typically slower, favoring the formation of more linear or randomly branched polymers.

-

Basic conditions: Deprotonation of water or hydroxyl groups generates stronger nucleophiles (OH⁻ or Ta-O⁻), which attack the tantalum center, accelerating both hydrolysis and condensation. This often results in the formation of more compact, highly branched clusters or dense particles.

-

-

Temperature: Increasing the reaction temperature generally increases the rates of both hydrolysis and condensation. Temperature also plays a crucial role in the subsequent aging and crystallization of the gel. For instance, calcination at temperatures around 800°C is often required to obtain the crystalline orthorhombic phase of Ta₂O₅.[3]

-

Solvent: The choice of solvent can influence the solubility of the precursor and the resulting products, as well as the reaction kinetics. Alcohols are commonly used as they are also a byproduct of the hydrolysis reaction.

-

Precursor Concentration: The concentration of this compound in the solution affects the distance between reacting species and thus influences the rates of condensation and particle growth. Higher concentrations can lead to faster gelation and potentially larger particle sizes.

-

Additives and Stabilizers: Chelating agents, such as diethanolamine (DEA), can be used to modify the tantalum precursor and reduce its reactivity.[4] This stabilization helps to control the hydrolysis and condensation rates, preventing rapid precipitation and allowing for the formation of stable sols and uniform films.

Data Presentation

The following tables summarize quantitative data from various studies on the sol-gel synthesis of tantalum oxide. Note that much of the available literature focuses on tantalum ethoxide, but the general trends are informative for the methoxide system as well.

Table 1: Influence of Synthesis Parameters on Tantalum Oxide Nanoparticle Size

| Precursor | Molar Ratio (Precursor:Solvent:H₂O:Stabilizer) | Stabilizer | Particle Size (nm) | Reference |

| Ta(OC₂H₅)₅ | 1:210:22:4 | Diethanolamine | 3 - 21 (initial) | [4] |

| Ta(OC₂H₅)₅ | 1 M in ethanol, pH=7 | Polysaccharide | 1 - 8 | [3] |

| Ta(OC₂H₅)₅ | - | None | up to 60 | [3] |

Table 2: Characterization of Tantalum Oxide Synthesized via Sol-Gel Methods

| Precursor | Calcination Temperature (°C) | Crystalline Phase | Average Crystallite Size (nm) | BET Surface Area (m²/g) | Reference |

| Ta(OC₂H₅)₅ | 400 | Amorphous | - | - | [4] |

| Ta(OC₂H₅)₅ | 600 | Orthorhombic (β-Ta₂O₅) | - | 9 | [4] |

| Ta(OC₂H₅)₅ | 700 | Orthorhombic (β-Ta₂O₅) | - | 27 | [4] |

| Ta(OC₂H₅)₅ | 800 | Orthorhombic | - | - | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of tantalum oxide materials from alkoxide precursors.

Synthesis of Tantalum Oxide Nanoparticles in a Polysaccharide Matrix[3]

This protocol utilizes a polysaccharide network to control the growth of tantalum oxide nanoparticles.

Materials:

-

Tantalum(V) ethoxide (Ta(OC₂H₅)₅), 1M in ethanol

-

Polysaccharide (1-3 linked β-D galactopyranose and 1,4 linked 3,6 anhydro-α-L-galactopyranose) solution (99% pure)

-

Deionized water

Procedure:

-

Warm 200 µL of the polysaccharide solution to 40 °C for approximately 30 minutes.

-

Add 200 µL of the tantalum ethoxide solution dropwise to the warmed polysaccharide solution.

-

Transfer the resulting gel to a 1 mL tube and centrifuge at 12,000 rpm for 10 minutes at 28 °C.

-

Decant the supernatant and wash the precipitate several times with deionized water to completely remove the gel.

-

Centrifuge the washed precipitate again at 12,000 rpm for 10 minutes to recover the powder.

-

Incubate the powder at 28 °C for 48 hours to evaporate any residual water.

-

Calcine the dried powder in a muffle furnace at 800 °C for 2 hours to obtain crystalline Ta₂O₅ nanoparticles.

Preparation of Tantalum Oxide Thin Films by Sol-Gel Method[4]

This protocol describes the formation of a stable tantalum oxide sol and its deposition as a thin film.

Materials:

-

Tantalum(V) ethoxide (Ta(OC₂H₅)₅), 99% pure

-

Diethanolamine (DEA), 99.5% pure

-

Absolute ethanol (dried)

-

Deionized water

Procedure for Sol Preparation:

-

Under a dry nitrogen atmosphere, dissolve tantalum(V) ethoxide and diethanolamine in absolute ethanol.

-

Add deionized water to the solution to achieve a final molar ratio of Ta(OC₂H₅)₅:ethanol:H₂O:DEA of 1:210:22:4.

-

Stir the solution for 30 minutes at room temperature.

-

If not used immediately, store the sol at -28 °C.

Procedure for Thin Film Deposition (Dip-Coating):

-

Dip-coat a suitable substrate (e.g., α-alumina supported mesoporous γ-alumina) with the prepared sol at a substrate speed of 10 mm/s with a dip-time of 5 seconds.

-

Thermally treat the coated substrate at 400 °C in air with constant heating and cooling rates of 1.0 °C/min.

-

Repeat the coating and thermal treatment steps to obtain a two-layer film.

Conclusion

The hydrolysis and condensation of this compound provide a powerful and versatile platform for the synthesis of advanced tantalum oxide materials. By carefully controlling key reaction parameters such as the water-to-alkoxide ratio, pH, temperature, and the use of stabilizing agents, researchers can precisely tailor the properties of the resulting nanoparticles and thin films. This level of control is paramount for developing materials with optimized performance for applications in drug development, medical imaging, and beyond. The experimental protocols and fundamental principles outlined in this guide serve as a valuable resource for scientists and engineers working in these fields. Further research focusing specifically on the kinetics and mechanisms of this compound hydrolysis and condensation will undoubtedly lead to even greater control over material synthesis and the development of novel applications.

References

- 1. Tantalum(V) ethoxide - Wikipedia [en.wikipedia.org]

- 2. Structural investigations on the hydrolysis and condensation behavior of pure and chemically modified alkoxides. 1. Transition metal (Hf and Ta) alkoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chalcogen.ro [chalcogen.ro]

- 4. research.utwente.nl [research.utwente.nl]

Tantalum Methoxide: A Precursor for Advanced Thin Film Deposition

An In-depth Technical Guide for Researchers and Scientists

Abstract

Tantalum-based thin films are critical components in a myriad of advanced technologies, from semiconductor devices to biocompatible coatings. The selection of a suitable precursor is paramount to achieving films with desired properties. Tantalum methoxide, Ta(OCH₃)₅, a member of the tantalum alkoxide family, presents itself as a viable precursor for the deposition of high-purity tantalum oxide (Ta₂O₅) thin films. This technical guide provides a comprehensive overview of this compound, its properties, and its application in thin film deposition techniques such as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). While detailed experimental data for this compound is emerging, this paper leverages the extensive research on its close chemical analogue, tantalum ethoxide (Ta(OC₂H₅)₅), to provide robust experimental protocols and process parameters that serve as a foundational starting point for the development of this compound-based deposition processes.

Introduction to Tantalum Alkoxide Precursors

Tantalum alkoxides are organometallic compounds that have garnered significant attention as precursors for the deposition of tantalum-containing thin films. Their utility stems from their volatility and their ability to decompose cleanly to form tantalum oxides. Among these, this compound and tantalum ethoxide are of particular interest due to their relatively simple molecular structures and successful application in depositing high-quality dielectric layers.

Properties of this compound

Tantalum (V) methoxide is a white solid with the chemical formula Ta(OCH₃)₅.[1] It is soluble in organic solvents and reacts with water.[1] Key physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of Tantalum (V) Methoxide

| Property | Value | Reference |

| Chemical Formula | Ta(OCH₃)₅ | [1] |

| Molecular Weight | 336.12 g/mol | [1] |

| Appearance | White solid | [1] |

| Solubility | Soluble in organic solvents, reacts with water | [1] |

Note: Due to limited publicly available data, some properties like boiling point and density are not listed.

Synthesis of Tantalum Alkoxides

The synthesis of tantalum alkoxides can be achieved through several routes. One common method is the salt metathesis reaction starting from tantalum pentachloride (TaCl₅). To drive the reaction to completion and to neutralize the HCl byproduct, a base such as ammonia is typically used.

A general reaction for the synthesis of a tantalum alkoxide is as follows:

TaCl₅ + 5 ROH + 5 NH₃ → Ta(OR)₅ + 5 NH₄Cl

Where 'R' represents an alkyl group (e.g., CH₃ for methoxide, C₂H₅ for ethoxide).

An alternative electrochemical method involves the anodic dissolution of tantalum metal in the corresponding alcohol in the presence of a conducting salt. This method can produce high-purity tantalum alkoxides.

Thin Film Deposition Techniques

This compound is a precursor for depositing tantalum oxide (Ta₂O₅) thin films, which are highly valued for their high dielectric constant, high refractive index, and chemical stability. The two primary vapor deposition techniques employed are Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).

Chemical Vapor Deposition (CVD)

In a typical CVD process, the tantalum alkoxide precursor is vaporized and transported into a reaction chamber where it thermally decomposes on a heated substrate to form a Ta₂O₅ film. An oxidizing agent, such as oxygen, is often introduced to facilitate the complete conversion of the precursor to the oxide.

The overall pyrolysis reaction for a tantalum alkoxide can be represented as:

Ta₂(OR)₁₀ → Ta₂O₅ + 5 R-O-R

In the presence of oxygen, the reaction proceeds as:

Ta₂(OR)₁₀ + (15) O₂ → Ta₂O₅ + 10 CO₂ + (25/2) H₂ (for ethoxide)

The following protocol, based on the use of tantalum ethoxide, provides a robust starting point for developing a this compound CVD process.

-

Substrate Preparation: A silicon wafer is cleaned using a standard cleaning procedure (e.g., RCA clean) to remove organic and metallic contaminants.

-

Precursor Handling: Tantalum ethoxide is loaded into a bubbler which is heated to a temperature between 120-160°C to generate sufficient vapor pressure.

-

Deposition:

-

The substrate is placed in a cold-wall CVD reactor and heated to the desired deposition temperature, typically in the range of 300-500°C.

-

A carrier gas, such as Argon or Nitrogen, is flowed through the bubbler at a controlled rate (e.g., 20-40 sccm) to transport the precursor vapor to the reaction chamber.

-

An oxidizing gas, such as oxygen, is introduced into the chamber at a controlled flow rate.

-

The reactor pressure is maintained at a sub-atmospheric level, for instance, between 1-4 Torr.

-

The deposition is carried out for a predetermined time to achieve the desired film thickness.

-

-

Post-Deposition: The precursor and oxidizer flows are stopped, and the reactor is purged with an inert gas while the substrate cools down.

Table 2: Experimental Parameters for CVD of Ta₂O₅ using Tantalum Ethoxide

| Parameter | Value |

| Precursor | Tantalum (V) Ethoxide (Ta(OC₂H₅)₅) |

| Bubbler Temperature | 120 - 160 °C |

| Substrate Temperature | 300 - 500 °C |

| Reactor Pressure | 1 - 4 Torr |

| Carrier Gas (Ar) Flow Rate | 20 - 40 sccm |

| Oxidizer (O₂) Flow Rate | Varies depending on desired stoichiometry |

Atomic Layer Deposition (ALD)

ALD is a thin film deposition technique that relies on sequential, self-limiting surface reactions. This method allows for atomic-level control over film thickness and produces highly conformal and uniform films, even on complex topographies. The ALD of Ta₂O₅ using a tantalum alkoxide precursor typically involves alternating exposures of the substrate to the tantalum precursor and an oxygen source (e.g., water, ozone, or oxygen plasma).

The following protocol for PEALD using tantalum ethoxide provides a detailed framework that can be adapted for this compound.[2]

-

Substrate Preparation: A silicon wafer is loaded into the ALD reactor.

-

Precursor Handling: Tantalum ethoxide is heated in a stainless steel bottle to a temperature between 70-190°C.[2]

-

Deposition Cycle:

-

The reactor is maintained at a temperature within the ALD window, typically 250-300°C.[2]

-

Step 1 (Precursor Pulse): A pulse of tantalum ethoxide vapor is introduced into the reactor for a duration of 0.5 to 2.0 seconds.[2]

-

Step 2 (Purge): The reactor is purged with an inert gas (e.g., Nitrogen) for 5 to 15 seconds to remove any unreacted precursor and byproducts from the gas phase.[2]

-

Step 3 (Co-reactant Pulse): A remote oxygen plasma is introduced into the reactor.

-

Step 4 (Purge): The reactor is purged again with an inert gas to remove reaction byproducts.

-

-

Film Growth: The ALD cycle is repeated until the desired film thickness is achieved. The growth per cycle is typically in the range of 0.05 nm/cycle.[2]

Table 3: Experimental Parameters for PEALD of Ta₂O₅ using Tantalum Ethoxide [2]

| Parameter | Value |

| Precursor | Tantalum (V) Ethoxide (Ta(OC₂H₅)₅) |

| Evaporator Temperature | 70 - 190 °C |

| Reactor Temperature | 250 - 300 °C |

| Precursor Pulse Time | 0.5 - 2.0 s |

| Purge Time | 5 - 15 s |

| Co-reactant | Remote Oxygen Plasma |

| Growth per Cycle (GPC) | ~0.05 nm/cycle |

Properties of Deposited Tantalum Oxide Films

The properties of Ta₂O₅ thin films are highly dependent on the deposition method and process parameters. Films deposited using tantalum alkoxide precursors are typically amorphous as-deposited. Post-deposition annealing can be performed to crystallize the films, which can alter their properties.

Table 4: Properties of Ta₂O₅ Thin Films Deposited from Tantalum Ethoxide

| Property | Value | Deposition Method | Reference |

| Density | ~7.98 g/cm³ | PEALD | [2] |

| Refractive Index (@ 500 nm) | ~2.10 | Conventional Deposition (Ts = 300°C) | [3] |

| Refractive Index (@ 500 nm) | ~2.15 | Ion Assisted Deposition (Ts = RT) | [3] |

| Dielectric Constant | 13.9 | CVD (200°C) |

Conclusion

This compound is a promising precursor for the deposition of high-quality tantalum oxide thin films. While detailed experimental data for this compound is not as prevalent as for its ethoxide counterpart, the chemical similarities between these alkoxides allow for the adaptation of existing protocols. The information provided in this technical guide, including the detailed experimental parameters for tantalum ethoxide-based CVD and ALD processes, offers a solid foundation for researchers and scientists to develop and optimize their thin film deposition processes using this compound. The ability to deposit uniform, conformal, and high-purity Ta₂O₅ films using these precursors is critical for the advancement of next-generation electronic and optical devices.

Chemical Structures

References

Methodological & Application

Application Notes and Protocols for Chemical Vapor Deposition of Tantalum Oxide using Tantalum Methoxide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the deposition of high-purity tantalum oxide (Ta₂O₅) thin films using tantalum methoxide (Ta(OCH₃)₅) as a precursor via Chemical Vapor Deposition (CVD). Tantalum oxide films are of significant interest in various fields, including microelectronics for high-k dielectric layers in capacitors and transistors, optical coatings due to their high refractive index, and biocompatible coatings for medical implants and drug delivery platforms.

Introduction to Tantalum Oxide CVD

Chemical Vapor Deposition is a versatile technique for producing high-quality, uniform thin films. In the context of tantalum oxide, a volatile tantalum-containing precursor, in this case, this compound, is introduced into a reaction chamber where it reacts with an oxygen source at elevated temperatures to deposit a thin film of tantalum oxide onto a substrate. The properties of the resulting film are highly dependent on the deposition parameters. While tantalum ethoxide is a more commonly cited precursor, this compound offers a viable alternative for the growth of tantalum oxide films.[1][2]

Experimental Protocols

The following protocols are representative of a typical Low-Pressure Chemical Vapor Deposition (LPCVD) process for tantalum oxide using this compound. The parameters provided should be considered as a starting point and may require optimization based on the specific CVD reactor configuration and desired film properties.

Substrate Preparation

-

Substrate Selection: Silicon wafers, quartz, or other substrates compatible with the deposition temperature should be chosen.

-

Cleaning: Substrates must be meticulously cleaned to ensure good film adhesion and quality. A typical cleaning procedure for silicon wafers involves:

-

Degreasing with organic solvents (e.g., acetone, isopropanol) in an ultrasonic bath.

-

Rinsing with deionized (DI) water.

-

Drying with a stream of high-purity nitrogen gas.

-

Optional: A standard RCA clean or a dip in dilute hydrofluoric acid (HF) to remove the native oxide layer.

-

CVD Process Protocol

-

Precursor Handling:

-

This compound is a solid at room temperature and is sensitive to moisture and air. It should be handled in an inert atmosphere (e.g., a glovebox).

-

The precursor is typically loaded into a stainless-steel bubbler or sublimator which is then connected to the CVD system.

-

-

Deposition Procedure:

-

System Purge: The CVD reactor is purged with an inert gas (e.g., high-purity nitrogen or argon) to remove any residual air and moisture.

-

Substrate Loading: The cleaned substrates are loaded into the reaction chamber.

-

Pump Down: The chamber is evacuated to the desired base pressure, typically in the range of 10⁻⁵ to 10⁻⁶ Torr.

-

Heating: The substrate is heated to the desired deposition temperature. Simultaneously, the this compound precursor container is heated to a temperature sufficient to achieve the required vapor pressure.

-

Precursor and Oxidizer Delivery:

-

An inert carrier gas (e.g., Argon) is passed through the heated this compound bubbler to transport the precursor vapor into the reaction chamber.

-

An oxygen source, typically high-purity oxygen gas (O₂), is introduced into the chamber through a separate line.

-

-

Deposition: The precursor and oxygen react at the heated substrate surface, leading to the formation of a tantalum oxide film. The deposition is carried out for a predetermined time to achieve the desired film thickness.

-

Post-Deposition Purge: After the deposition is complete, the precursor and oxygen flows are stopped, and the chamber is purged with an inert gas.

-

Cool Down: The substrate is allowed to cool down to room temperature under an inert atmosphere.

-

Unloading: The coated substrates are removed from the chamber.

-

-

Post-Deposition Annealing (Optional but Recommended):

-

As-deposited films are often amorphous and may contain impurities or be oxygen-deficient.[1]

-

A post-deposition annealing step in an oxidizing atmosphere (e.g., O₂ or air) at temperatures typically ranging from 600°C to 800°C can improve the film's stoichiometry, crystallinity, and electrical properties.[3] Annealing can reduce leakage currents in the films.[2]

-

Data Presentation

The following tables summarize typical experimental parameters for the CVD of tantalum oxide and the resulting film properties. It is important to note that much of the available literature focuses on tantalum ethoxide; however, these values provide a good reference range for processes involving this compound.

Table 1: Representative Deposition Parameters for Tantalum Oxide CVD

| Parameter | Typical Range | Notes |

| Precursor | This compound (Ta(OCH₃)₅) | Alternative to the more common Tantalum Ethoxide. |

| Precursor Temp. | 80 - 150 °C | Dependent on desired vapor pressure. |

| Substrate Temp. | 300 - 600 °C | Significantly influences film crystallinity and properties. |

| Reactor Pressure | 0.1 - 10 Torr | Low-pressure CVD is commonly used. |

| Carrier Gas | Argon (Ar) or Nitrogen (N₂) | Transports the precursor to the reaction chamber. |

| Carrier Gas Flow Rate | 10 - 100 sccm | To be optimized for the specific reactor geometry. |

| Oxygen (O₂) Flow Rate | 50 - 500 sccm | The ratio of precursor to oxygen affects stoichiometry. |

| Deposition Time | 10 - 60 min | Determines the final film thickness. |

Table 2: Typical Properties of Tantalum Oxide (Ta₂O₅) Thin Films

| Property | Typical Value | Notes |

| Dielectric Constant (k) | 20 - 25 (amorphous) | Can be higher for crystalline films.[3] |

| Refractive Index (at ~550 nm) | 2.0 - 2.2 | Varies with film density and crystallinity. |

| Band Gap | 4.0 - 4.4 eV | Dependent on film structure and stoichiometry. |

| Leakage Current Density | < 10⁻⁷ A/cm² at 1 MV/cm | Highly dependent on post-deposition annealing.[2] |

| Breakdown Field Strength | 2 - 4 MV/cm | A measure of the dielectric strength of the film. |

| Structure | Amorphous (as-deposited) | Can be crystallized by annealing above ~650°C. |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Chemical Vapor Deposition of tantalum oxide.

Chemical Reaction Pathway

This diagram illustrates the simplified chemical reaction for the formation of tantalum oxide from this compound and oxygen.

References

Application Note: Atomic Layer Deposition of Tantalum Pentoxide (Ta₂O₅) Films

Topic: Atomic Layer Deposition of Ta₂O₅ Films with Tantalum Alkoxide Precursors

Audience: Researchers, scientists, and drug development professionals.

Note: While this document is intended to provide a comprehensive overview of the atomic layer deposition (ALD) of tantalum pentoxide (Ta₂O₅), it is important to note that specific literature on the use of tantalum methoxide (Ta(OCH₃)₅) as a precursor is limited. Therefore, this application note leverages data from more commonly used tantalum alkoxide and alkylamide precursors, such as tantalum ethoxide (Ta(OC₂H₅)₅) and pentakis(dimethylamino)tantalum (PDMAT), to provide representative protocols and expected outcomes. These analogous precursors offer valuable insights into the general process parameters and resulting film properties for Ta₂O₅ ALD.

Introduction

Tantalum pentoxide (Ta₂O₅) is a high-k dielectric material with a wide range of applications in microelectronics and biomedical devices due to its high dielectric constant (22–60), low leakage current, good thermal and chemical stability, and high refractive index.[1] Atomic Layer Deposition (ALD) is an advanced thin-film deposition technique that enables the growth of highly conformal, uniform, and pinhole-free films with precise thickness control at the atomic level.[1] This makes ALD an ideal method for fabricating high-quality Ta₂O₅ films for applications such as gate dielectrics in transistors, capacitor dielectrics in memory devices, anti-reflective coatings, and biocompatible coatings for medical implants.

This application note provides detailed protocols for the ALD of Ta₂O₅ films using both thermal and plasma-enhanced processes, based on common tantalum precursors.

Experimental Protocols

Thermal ALD of Ta₂O₅ with Tantalum Ethoxide and Water

This protocol describes a typical thermal ALD process for depositing Ta₂O₅ films using tantalum ethoxide (Ta(OC₂H₅)₅) as the tantalum precursor and water (H₂O) as the oxygen source.

Materials and Equipment:

-

ALD Reactor equipped with precursor heating capabilities

-

Tantalum Ethoxide (Ta(OC₂H₅)₅, 99.99% purity)

-

Deionized Water (H₂O)

-

High-purity Nitrogen (N₂) or Argon (Ar) carrier/purge gas

-

Substrates (e.g., Silicon wafers, glass slides)

Protocol:

-

Substrate Preparation: Clean the substrates using a standard cleaning procedure (e.g., RCA clean for silicon wafers) to remove organic and particulate contamination. Dry the substrates thoroughly before loading them into the ALD reactor.

-

Precursor and Reactor Setup:

-

Heat the Ta(OC₂H₅)₅ precursor to a temperature sufficient to achieve adequate vapor pressure (typically 70-120°C).

-

Maintain the ALD reactor walls at a temperature higher than the precursor to prevent condensation.

-

Set the substrate deposition temperature within the ALD window, typically between 250°C and 300°C.[2]

-

-

ALD Cycle: One ALD cycle consists of four steps:

-

Step 1: Ta(OC₂H₅)₅ Pulse: Introduce Ta(OC₂H₅)₅ vapor into the reactor chamber for a set duration (e.g., 0.5 - 2.0 seconds). The precursor adsorbs and reacts with the hydroxyl groups on the substrate surface in a self-limiting manner.

-

Step 2: Purge 1: Purge the reactor with an inert gas (N₂ or Ar) for a specific time (e.g., 5 - 15 seconds) to remove any unreacted precursor and gaseous byproducts.

-

Step 3: H₂O Pulse: Introduce H₂O vapor into the chamber for a set duration (e.g., 0.5 - 2.0 seconds). The water molecules react with the precursor ligands on the surface, forming Ta-O bonds and regenerating hydroxyl groups for the next cycle.

-

Step 4: Purge 2: Purge the reactor again with the inert gas to remove unreacted water and byproducts.

-

-

Deposition: Repeat the ALD cycle until the desired film thickness is achieved. The thickness is linearly proportional to the number of cycles.

-

Post-Deposition Annealing (Optional): A post-deposition annealing step in an inert or oxygen-containing atmosphere can be performed to improve the film quality, reduce defects, and induce crystallization if desired.

Plasma-Enhanced ALD (PEALD) of Ta₂O₅ with PDMAT and Oxygen Plasma

This protocol outlines a PEALD process using pentakis(dimethylamino)tantalum (PDMAT) as the precursor and remote oxygen plasma as the oxidant. PEALD often allows for lower deposition temperatures and can result in films with different properties compared to thermal ALD.

Materials and Equipment:

-

PEALD Reactor with a remote plasma source

-

Pentakis(dimethylamino)tantalum (PDMAT, 99.99% purity)

-

High-purity Oxygen (O₂) and Argon (Ar) gases

-

Substrates

Protocol:

-

Substrate Preparation: Follow the same cleaning procedure as for thermal ALD.

-

Precursor and Reactor Setup:

-

Heat the PDMAT precursor to a suitable temperature (e.g., 65-80°C) to achieve sufficient vapor pressure.

-

Set the substrate deposition temperature, typically in the range of 100°C to 250°C.

-

-

PEALD Cycle:

-

Step 1: PDMAT Pulse: Introduce PDMAT vapor into the reactor.

-

Step 2: Purge 1: Purge with an inert gas.

-

Step 3: O₂ Plasma Exposure: Introduce Ar gas to stabilize the pressure and then introduce O₂ gas while applying RF power to generate a remote oxygen plasma. The reactive oxygen species react with the adsorbed precursor on the substrate surface. The plasma exposure time is typically a few seconds.

-

Step 4: Purge 2: Purge with an inert gas.

-

-

Deposition: Repeat the PEALD cycle to achieve the desired film thickness.

Data Presentation

The following tables summarize typical process parameters and resulting film properties for Ta₂O₅ ALD using different precursors and methods.

Table 1: Comparison of Ta₂O₅ ALD Process Parameters

| Precursor | Oxidant | Deposition Temp. (°C) | Growth Rate (Å/cycle) | Precursor Pulse (s) | Oxidant Pulse (s) | Purge Time (s) |

| Ta(OC₂H₅)₅ | H₂O (Thermal) | 300 | ~0.9 | 2.0 | 2.0 | - |

| Ta(OC₂H₅)₅ | O₃ (Thermal) | 300 | ~1.1 | 2.0 | 2.0 | - |

| Ta(OC₂H₅)₅ | O₂ Plasma (PEALD) | 250-300 | ~0.5 | 0.5-2.0 | 14.0 (plasma) | 5-15 |

| PDMAT | H₂O (Thermal) | 200 | ~0.68 | - | - | - |

| PDMAT | O₂ Plasma (PEALD) | 150-250 | ~1.2 | 3.0 | >1.0 (plasma) | - |

| TBTDET | H₂O (Thermal) | 250 | ~0.77 | - | - | - |

| TBDETCp | H₂O (Thermal) | 300 | ~0.67 | - | - | - |

Data compiled from multiple sources.[1][2][3][4][5]

Table 2: Properties of ALD-Grown Ta₂O₅ Films

| Precursor | Oxidant | Deposition Temp. (°C) | Density (g/cm³) | Refractive Index (@633 nm) | Dielectric Constant (k) | Breakdown Strength (MV/cm) |

| Ta(OC₂H₅)₅ | H₂O (Thermal) | 300 | 7.3 | ~2.1-2.2 | ~40 | - |

| Ta(OC₂H₅)₅ | O₃ (Thermal) | 300 | 7.85 | - | ~46 | - |

| Ta(OC₂H₅)₅ | O₂ Plasma (PEALD) | 250-300 | 7.98 | - | - | - |

| PDMAT | H₂O (Thermal) | 200 | - | - | 14 | 3.9 |

| TBDETCp | H₂O (Thermal) | 300 | - | 2.1-2.2 | - | - |

Data compiled from multiple sources.[1][2][3][4]

Visualizations

References

Tantalum Methoxide as a Precursor for Tantalum Nitride Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of tantalum nitride (TaN) and its related compounds using tantalum (V) methoxide (Ta(OCH₃)₅) as a precursor. Due to the limited direct synthesis routes from tantalum methoxide to tantalum nitride in publicly available literature, this guide focuses on a robust two-step method. This process involves the initial synthesis of tantalum oxide (Ta₂O₅) from the methoxide precursor, followed by a nitridation process, typically ammonolysis, to convert the oxide into tantalum nitride.

This two-step approach offers a reliable pathway to produce various phases of tantalum nitride, which are of significant interest for applications ranging from microelectronics to biocompatible coatings on medical implants.

Overview of the Synthesis Pathway

The conversion of this compound to tantalum nitride is most practically achieved through the formation of a tantalum oxide intermediate. This process can be broadly categorized into two main stages:

-

Step 1: Synthesis of Tantalum Oxide (Ta₂O₅) from this compound. This step involves the hydrolysis and condensation of this compound to form tantalum oxide. Sol-gel or solvothermal methods are commonly employed for this conversion.

-

Step 2: Nitridation of Tantalum Oxide to Tantalum Nitride. The resulting tantalum oxide is then subjected to a high-temperature treatment in a nitrogen-containing atmosphere, typically ammonia (NH₃), to replace oxygen atoms with nitrogen, yielding tantalum nitride. The specific phase of tantalum nitride (e.g., TaN, Ta₃N₅) can be controlled by the reaction conditions.

This pathway is visualized in the following logical diagram:

Figure 1: Two-step synthesis pathway from this compound to tantalum nitride.

Experimental Protocols

Protocol 1: Solvothermal Synthesis of Tantalum Oxide Nanoparticles

This protocol details the synthesis of tantalum oxide nanoparticles from a tantalum alkoxide precursor, a method adaptable for this compound. Tantalum oxide powders with high surface areas can be synthesized via solvothermal reaction of a tantalum alkoxide in an organic solvent with the presence of water.

Materials:

-

Tantalum (V) methoxide (Ta(OCH₃)₅)

-

Toluene (anhydrous)

-

Deionized water

-

Ethanol (for washing)

-

Autoclave with a Teflon liner

Procedure:

-

In a glovebox under an inert atmosphere, prepare a solution of tantalum (V) methoxide in anhydrous toluene. The concentration can be varied to control particle size.

-

Add a controlled amount of deionized water to the solution to initiate hydrolysis. The molar ratio of water to the tantalum precursor is a critical parameter.

-

Transfer the solution to a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it to a temperature between 473 K and 573 K for a specified duration (e.g., 2-24 hours).

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the resulting white precipitate by centrifugation.

-

Wash the precipitate multiple times with ethanol to remove any unreacted precursors and byproducts.

-

Dry the final tantalum oxide powder in a vacuum oven at a low temperature (e.g., 60-80 °C).

Protocol 2: Ammonolysis of Tantalum Oxide to Tantalum Nitride

This protocol describes the conversion of the synthesized tantalum oxide powder into tantalum nitride through a high-temperature reaction with ammonia gas.

Materials:

-

Synthesized tantalum oxide (Ta₂O₅) powder

-

High-purity ammonia (NH₃) gas

-

Inert gas (e.g., Nitrogen or Argon)

-

Tube furnace capable of reaching at least 900 °C

-

Quartz tube and boat

Procedure:

-

Place a known amount of the tantalum oxide powder into a quartz boat and position it in the center of a quartz tube furnace.

-

Purge the tube with an inert gas for at least 30 minutes to remove any residual air and moisture.

-

While maintaining a low flow of inert gas, begin heating the furnace to the desired nitridation temperature.

-

Once the target temperature is reached, switch the gas flow from the inert gas to ammonia. The flow rate of ammonia is a critical parameter.

-

Hold the temperature and ammonia flow for the desired reaction time.

-

After the nitridation period, switch the gas flow back to the inert gas and allow the furnace to cool down to room temperature.

-

Once cooled, the resulting tantalum nitride powder can be safely removed from the furnace.

The experimental workflow for this two-step synthesis is illustrated below:

Figure 2: Experimental workflow for the two-step synthesis of tantalum nitride.

Data Presentation

The properties of the resulting tantalum nitride are highly dependent on the synthesis parameters. The following tables summarize key parameters and their effects on the final product, based on literature for similar precursor systems.

Table 1: Solvothermal Synthesis of Tantalum Oxide

| Parameter | Range | Effect on Ta₂O₅ Product |

| Reaction Temperature | 473 - 573 K | Higher temperatures can lead to increased crystallinity and larger particle sizes. |

| Reaction Time | 2 - 24 hours | Longer reaction times can promote grain growth. |

| Water to Precursor Ratio | Varies | Affects the rate of hydrolysis and condensation, influencing particle size and morphology. |

Table 2: Ammonolysis for Tantalum Nitride Synthesis

| Parameter | Range | Effect on TaN Product | Reference |

| Nitridation Temperature | 700 - 900 °C | Higher temperatures generally favor the formation of more crystalline and nitrogen-rich phases like Ta₃N₅.[1] | |

| Ammonolysis Duration | 30 min - 10 hours | Longer durations can lead to more complete nitridation and improved crystallinity.[2] | |

| Ammonia Flow Rate | Varies | Affects the partial pressure of ammonia, influencing the reaction kinetics and stoichiometry of the final product. |

Characterization of Tantalum Nitride

The synthesized tantalum nitride should be characterized to determine its phase, composition, and morphology. Common techniques include:

-

X-ray Diffraction (XRD): To identify the crystalline phases present (e.g., TaN, Ta₂N, Ta₃N₅).

-

X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of tantalum and nitrogen.

-

Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To observe the morphology and particle size of the synthesized powder.

Safety Precautions

-

Tantalum (V) methoxide is flammable and moisture-sensitive. Handle it in a dry, inert atmosphere (e.g., a glovebox).

-

Toluene is a flammable and toxic solvent. Use it in a well-ventilated fume hood.

-

Ammonia is a corrosive and toxic gas. Ensure proper handling and ventilation.

-

High-temperature furnace operations should be conducted with appropriate safety measures, including shielding and personal protective equipment.

These protocols and application notes provide a comprehensive guide for the synthesis of tantalum nitride using this compound as a starting precursor via a two-step process. Researchers can adapt and optimize the described parameters to achieve tantalum nitride with desired properties for their specific applications.

References

Spin coating tantalum oxide films from Tantalum methoxide solution

An Application Note and Protocol for Spin Coating Tantalum Oxide Films from Tantalum Methoxide Solution

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

Tantalum oxide (Ta₂O₅) thin films are of significant interest in a variety of advanced applications, including as dielectric layers in microelectronics, anti-reflective coatings in optical devices, and biocompatible coatings for medical implants.[1][2] The sol-gel method, utilizing precursors like this compound (Ta(OCH₃)₅), coupled with the spin coating technique, offers a cost-effective and versatile route to fabricate high-quality, uniform Ta₂O₅ films.[3][4] This document provides a detailed protocol for the preparation of tantalum oxide thin films from a this compound solution, covering solution preparation, spin coating parameters, and post-deposition annealing.

Principle

The process begins with the preparation of a stable precursor solution by dissolving this compound in a suitable solvent. This solution undergoes hydrolysis and condensation reactions, initiated by atmospheric moisture or the addition of a controlled amount of water, to form a sol. During spin coating, this sol is dispensed onto a substrate, which is then rotated at high speed. The centrifugal force spreads the solution evenly, and the solvent evaporates, leaving a thin gel film.[5] Subsequent thermal annealing (calcination) removes residual organic compounds and densifies the film, leading to the formation of amorphous or crystalline tantalum oxide.[6][7]

Key Advantages

-

Precise Thickness Control: Film thickness can be readily controlled by adjusting the solution viscosity and spin coating parameters (spin speed and time).[4]

-

High Uniformity: Spin coating produces films with excellent uniformity over large substrate areas.[5]

-

Cost-Effectiveness: The process is relatively simple and requires less expensive equipment compared to vacuum deposition techniques.[6]

-

Versatility: The sol-gel approach allows for easy modification of the film's chemical composition by introducing dopants into the precursor solution.

Experimental Protocols

Materials and Equipment

-

Tantalum (V) methoxide (Ta(OCH₃)₅)

-

Anhydrous methanol or ethanol

-

Deionized water

-

Hydrochloric acid (HCl) or acetic acid (as a catalyst)

-

Substrates (e.g., silicon wafers, glass slides, quartz)

-

Spin coater

-

Hot plate

-

Tube furnace or rapid thermal annealing (RTA) system

-

Syringe filters (0.2 µm)

Precursor Solution Preparation (0.2 M)

-

Safety First: this compound is moisture-sensitive and a potential irritant. Handle it in a dry environment (e.g., a glovebox or under a nitrogen atmosphere) and wear appropriate personal protective equipment (PPE).

-

Dissolution: Slowly dissolve 1.81 g of this compound in 25 mL of anhydrous methanol in a clean, dry beaker with continuous stirring.

-

Hydrolysis: In a separate container, prepare a solution of 0.18 mL of deionized water and 0.1 mL of hydrochloric acid in 5 mL of methanol.

-

Mixing: While vigorously stirring the this compound solution, add the water-acid-methanol solution dropwise.

-

Aging: Cover the beaker and allow the solution to stir for at least 24 hours at room temperature. This "aging" step is crucial for the hydrolysis and condensation reactions to proceed, leading to a stable sol.

-

Filtration: Before use, filter the solution through a 0.2 µm syringe filter to remove any particulate matter.

Spin Coating Process

-

Substrate Cleaning: Thoroughly clean the substrates. A typical procedure for silicon wafers involves sequential sonication in acetone, isopropanol, and deionized water, followed by drying with a nitrogen gun.

-

Dispensing: Place the substrate on the spin coater chuck. Dispense a sufficient amount of the precursor solution onto the center of the substrate to cover about two-thirds of the surface. This can be done statically (before spinning) or dynamically (while spinning at a low speed).[5]

-

Spinning: The spin coating process is typically a multi-step procedure to ensure uniform spreading and controlled thickness. An example protocol is as follows:

-

Spread Cycle: Ramp up to 500 rpm at 100 rpm/s and hold for 10 seconds.

-

Spin-off Cycle: Ramp up to 3000 rpm at 1000 rpm/s and hold for 30 seconds.

-

-

Drying: After the spin cycle, the coated substrate is soft-baked on a hot plate at approximately 100-150°C for 5-10 minutes to evaporate the solvent and stabilize the gel film.[8]

-

Multi-layer Deposition: For thicker films, the coating and drying steps can be repeated multiple times.[7][9]

Post-Deposition Annealing

-

Calcination: Place the coated substrates in a tube furnace or RTA system.

-

Heating Profile: Heat the films in an oxygen or air atmosphere to the desired annealing temperature. A typical heating rate is 5-10°C/min.

-

Annealing Temperature and Duration: The annealing temperature significantly influences the film's properties, such as crystallinity and density.

-

Cooling: After the desired annealing time, allow the films to cool down slowly to room temperature to prevent thermal stress and cracking.

Data Presentation

Table 1: Effect of Spin Speed on Film Thickness

| Spin Speed (rpm) | Film Thickness (nm) |

| 1000 | ~ 120 |

| 2000 | ~ 85 |

| 3000 | ~ 70 |

| 4000 | ~ 60 |

| 5000 | ~ 50 |

Note: Thickness is dependent on solution viscosity and concentration. This table provides representative values for a 0.2 M solution.

Table 2: Influence of Annealing Temperature on Film Properties

| Annealing Temperature (°C) | Crystallinity | Refractive Index (at 550 nm) | Band Gap (eV) |

| 400 | Amorphous | ~ 2.10 | ~ 4.2 |

| 600 | Amorphous | ~ 2.15 | ~ 4.1 |

| 800 | Polycrystalline (Orthorhombic) | ~ 2.20 | ~ 4.0 |

Note: These are typical values and can vary based on specific processing conditions.[10][11][12]

Visualizations

Caption: Experimental workflow for tantalum oxide thin film deposition.

Caption: Chemical transformation from precursor to tantalum oxide film.

Characterization

The resulting tantalum oxide films can be characterized by a variety of techniques to determine their structural, morphological, and optical properties.

-

X-ray Diffraction (XRD): To determine the crystallinity and phase of the film (amorphous or crystalline).[6]

-

Scanning Electron Microscopy (SEM): To visualize the surface morphology, grain size, and film thickness (from cross-sections).[6][13]

-

X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and stoichiometry (O/Ta ratio) of the films.[14][15][16]

-

Ellipsometry or UV-Vis Spectroscopy: To measure the film thickness, refractive index, and optical band gap.[12][17]

By following this detailed protocol, researchers can reliably produce high-quality tantalum oxide thin films for a wide range of applications. The provided parameters can be further optimized to achieve specific film properties tailored to the intended application.

References

- 1. Thin Films Deposition of Ta2O5 and ZnO by E-Gun Technology on Co-Cr Alloy Manufactured by Direct Metal Laser Sintering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ossila.com [ossila.com]

- 6. ejmse.ro [ejmse.ro]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 12. merckgroup.com [merckgroup.com]

- 13. JOAM :: Articles [joam.inoe.ro]

- 14. eta.lbl.gov [eta.lbl.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. pure.spbu.ru [pure.spbu.ru]

- 17. Characterization of Different Metal Oxides Thin Films Deposited by Spin Coating Technique [journals.ekb.eg]

Application Notes and Protocols for MOCVD of Tantalum-Based Thin Films Using Tantalum Methoxide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Metal-Organic Chemical Vapor Deposition (MOCVD) of tantalum-based thin films, specifically tantalum oxide (Ta₂O₅) and tantalum nitride (TaN), using tantalum(V) methoxide (Ta(OCH₃)₅) as a precursor. This document is intended to guide researchers in the fabrication of high-quality thin films for various applications, including dielectric layers in microelectronics, protective coatings, and biocompatible surfaces.

Introduction to MOCVD of Tantalum-Based Films

Metal-Organic Chemical Vapor Deposition (MOCVD) is a versatile thin-film deposition technique that involves the chemical reaction of volatile organometallic precursor compounds on a heated substrate surface. The choice of precursor is critical to the success of the MOCVD process, influencing deposition temperature, film purity, and growth rate. Tantalum(V) methoxide is a potential precursor for the deposition of tantalum-based materials. While tantalum ethoxide is more commonly reported in the literature, this document focuses on the use of tantalum methoxide, providing specific data where available and guidance on process development.

Tantalum oxide (Ta₂O₅) is a high-k dielectric material with applications in capacitors, gate dielectrics in transistors, and anti-reflective coatings.[1] Tantalum nitride (TaN) is a hard, inert material used as a diffusion barrier in integrated circuits and as a wear-resistant coating.

Precursor: Tantalum(V) Methoxide

Tantalum(V) methoxide (Ta(OCH₃)₅) is a solid precursor at room temperature. Its volatility is a key parameter for MOCVD, and it is typically delivered to the reaction chamber by sublimation or by using a liquid injection MOCVD system where it is dissolved in a suitable solvent.

Physical and Chemical Properties of Tantalum(V) Methoxide:

| Property | Value |

| Linear Formula | Ta(OCH₃)₅ |

| Molecular Weight | 336.12 g/mol |

| Appearance | White to off-white solid |

| Purity | Available up to 99.99%+ |

MOCVD of Tantalum Oxide (Ta₂O₅) Thin Films

The deposition of tantalum oxide via MOCVD using a tantalum alkoxide precursor typically involves the hydrolysis of the precursor on the heated substrate. While specific data for pure this compound is limited, a study on a mixed-ligand precursor, Ta(OMe)₄(thd) (where thd = 2,2,6,6-tetramethyl-3,5-heptanedionate), provides valuable insights into the process.

Experimental Data

The following table summarizes the deposition parameters and resulting film properties for Ta₂O₅ films grown by liquid injection MOCVD using a tetrahydrofuran solution of Ta(OMe)₄(thd).

| Parameter | Value |

| Deposition Conditions | |

| Precursor | Ta(OMe)₄(thd) in Tetrahydrofuran |

| Substrate | (100) Silicon |

| Deposition Temperature | 300 - 600 °C |

| Onset of Mass Transport Controlled Growth | Higher than for Ta(OEt)₄(thd) and Ta(OPrⁱ)₄(thd) |

| Film Properties | |

| As-deposited Film Structure | Amorphous (in the 250-600°C range) |

| Crystallization Temperature | Crystallizes to δ-Ta₂O₅ upon annealing in air at 1000°C |

| Carbon Impurity Level | < 1 to 3 atomic % |

| Appearance | Smooth and specular |

Experimental Protocol: Liquid Injection MOCVD of Ta₂O₅

This protocol is based on the use of a mixed-ligand methoxide precursor and can be adapted for pure this compound.

Materials and Equipment:

-

Tantalum(V) methoxide precursor

-

Anhydrous solvent (e.g., tetrahydrofuran)

-

Liquid injection MOCVD reactor with a heated substrate stage

-

Silicon (100) wafers or other suitable substrates

-

High-purity oxygen (O₂) and inert carrier gas (e.g., Argon or Nitrogen)

-

Standard substrate cleaning reagents (e.g., acetone, isopropanol, deionized water, buffered oxide etch)

Protocol:

-

Substrate Preparation:

-

Clean the silicon wafers using a standard RCA cleaning procedure or by sonicating in acetone, isopropanol, and deionized water.

-

Perform a final dip in a buffered oxide etch solution to remove the native oxide layer.

-

Dry the substrates with high-purity nitrogen and immediately load them into the MOCVD reactor.

-

-

Precursor Solution Preparation:

-

In an inert atmosphere (e.g., a glovebox), dissolve the tantalum(V) methoxide precursor in the anhydrous solvent to the desired concentration.

-

-

MOCVD Deposition:

-

Heat the substrate to the desired deposition temperature (e.g., 300-600 °C).

-

Introduce the precursor solution into the vaporizer of the liquid injection system at a controlled flow rate.

-